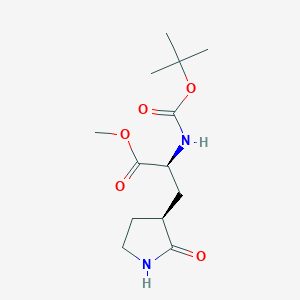

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Vue d'ensemble

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The presence of the pyrrolidinone ring adds to its structural complexity and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral amino acid derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Pyrrolidinone Ring: The protected amino acid undergoes cyclization to form the pyrrolidinone ring, often using reagents like carbodiimides.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or neutral conditions.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Results in various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is primarily utilized in the synthesis of various bioactive compounds. Its structure allows it to serve as an important intermediate in the development of pharmaceuticals targeting neurological disorders and other diseases.

Drug Development

The compound has been studied for its potential in developing new therapeutic agents. For instance, it has been explored in the synthesis of pyrrolidine derivatives, which have shown promise in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .

Peptide Synthesis

In peptide chemistry, this compound serves as a protected amino acid. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild conditions, facilitating the formation of peptides with specific sequences essential for biological activity .

Biological Studies

Recent studies have highlighted the compound's role in biological assays aimed at understanding its pharmacological properties. For example, it has been tested for its efficacy in modulating protein interactions relevant to disease pathways .

Case Studies

Several case studies illustrate the compound's utility:

- Case Study 1 : In a study focusing on neuroprotective agents, this compound was incorporated into a series of compounds that demonstrated enhanced neuronal survival in vitro.

- Case Study 2 : Another investigation evaluated its use in synthesizing cyclic peptides that exhibited improved binding affinity to target receptors associated with cancer progression.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyrrolidinone ring can interact with biological targets, influencing enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate: can be compared with other Boc-protected amino acid derivatives and pyrrolidinone-containing compounds.

tert-Butylamine: Another compound featuring a tert-butyl group, but with different reactivity and applications.

3-Methoxyphenylboronic acid: A boronic acid derivative with distinct chemical properties and uses.

Uniqueness

The uniqueness of this compound lies in its combination of a Boc-protected amine and a pyrrolidinone ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate, also known by its CAS number 328086-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, particularly against SARS-CoV-2, and other pharmacological effects.

The compound has the following chemical structure and properties:

- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

- Molecular Formula : C13H22N2O5

- Molecular Weight : 286.33 g/mol

- Purity : 95%

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly its effectiveness against SARS-CoV-2. This compound acts as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication.

- Mechanism of Action :

-

In Vitro Studies :

- In human bronchial epithelial cells (Calu3), treatment with varying concentrations of the compound demonstrated a dose-dependent reduction in infectious viral particle release. The effective concentrations ranged from 0.1 μM to 20 μM, with significant antiviral effects observed at higher doses .

- The compound was tested in multiple cell lines, including Vero E6 and A549 cells, showing consistent antiviral activity across different models .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed in parallel experiments. Results indicated that while the compound effectively inhibited viral replication, it exhibited low toxicity to host cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

Case Study: SARS-CoV-2 Inhibition

A notable study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of a diastereomeric resolution that yielded a highly potent inhibitor (13b-K) derived from the original structure of this compound. This compound demonstrated:

- High potency against SARS-CoV-2 with an IC50 value significantly lower than previously reported inhibitors.

- Pharmacokinetic characterization , indicating good oral bioavailability and favorable distribution in lung tissues post-administration .

Comparative Analysis

| Compound Name | CAS Number | Molecular Weight | Antiviral Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | 328086-60-8 | 286.33 g/mol | Potent against SARS-CoV-2 | Low toxicity at therapeutic doses |

| 13b-K | Not applicable | Not specified | Highly potent against SARS-CoV-2 | Low toxicity observed |

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMBOWAEPNWLI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328086-60-8 | |

| Record name | Methyl (αS,3S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-3-pyrrolidinepropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85KK39SU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.